
3-Bromo-4-(trifluoromethoxy)benzoyl chloride
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Overview
Description
3-Bromo-4-(trifluoromethoxy)benzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is a white crystalline solid commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical properties, making it valuable in synthetic chemistry and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 3-bromo-4-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid is converted to the corresponding benzoyl chloride . The reaction can be represented as follows:
3-Bromo-4-(trifluoromethoxy)benzoic acid+SOCl2→3-Bromo-4-(trifluoromethoxy)benzoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are substituted benzoyl derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the benzoyl chloride with aryl boronic acids.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, making it useful in various synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-4-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both bromine and trifluoromethoxy groups on the benzoyl chloride structure. This combination imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization.
Properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-5-3-4(7(10)14)1-2-6(5)15-8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJEFXFJWHBMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Br)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592668 |
Source
|
Record name | 3-Bromo-4-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85366-63-8 |
Source
|
Record name | 3-Bromo-4-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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